1-[2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of econazole nitrate involves several steps. Initially, 4-chlorobenzyl chloride reacts with 2,4-dichlorophenyl ethanol in the presence of a base to form 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole. This intermediate is then treated with nitric acid to yield the nitrate salt .
Industrial Production Methods
Industrial production of econazole nitrate typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Econazole nitrate undergoes various chemical reactions, including:
Oxidation: Econazole nitrate can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert econazole nitrate to its corresponding amines.
Substitution: Halogen substitution reactions can occur, replacing chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Econazole nitrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of antifungal agents.
Biology: Investigated for its effects on fungal cell membranes and enzyme inhibition.
Medicine: Applied in the treatment of fungal infections like tinea pedis, tinea cruris, and cutaneous candidiasis.
Industry: Utilized in the formulation of antifungal creams and ointments.
Mechanism of Action
Econazole nitrate exerts its antifungal effects by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The compound targets the enzyme lanosterol 14α-demethylase, which is involved in ergosterol biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Clotrimazole: Another imidazole antifungal with a similar mechanism of action.
Miconazole: Shares structural similarities and is used for similar medical applications.
Ketoconazole: A broader-spectrum antifungal with additional systemic applications.
Uniqueness
Econazole nitrate is unique in its specific efficacy against a wide range of dermatophytes and yeasts. Its nitrate salt form enhances its solubility and stability, making it particularly effective in topical formulations .
Properties
Molecular Formula |
C18H15Cl3N3O4- |
---|---|
Molecular Weight |
443.7 g/mol |
IUPAC Name |
1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate |
InChI |
InChI=1S/C18H15Cl3N2O.NO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;/q;-1 |
InChI Key |
OKHLIYJAUVITMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
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